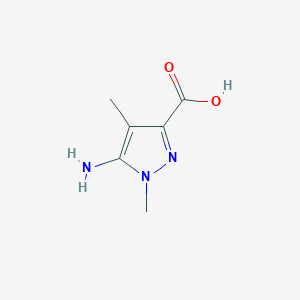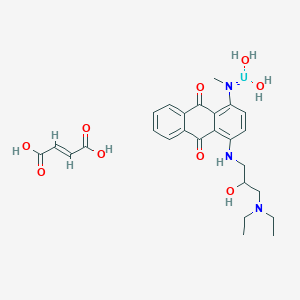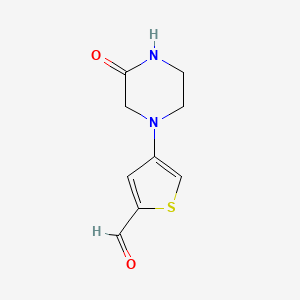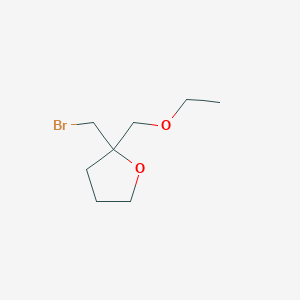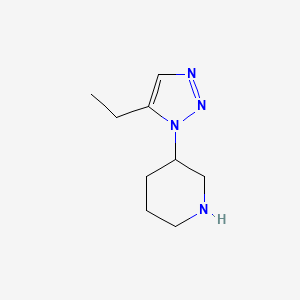
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
-
Starting Materials
- Piperidine
- 5-Ethyl-1H-1,2,3-triazole
- Copper(I) catalyst (e.g., copper sulfate)
- Reducing agent (e.g., sodium ascorbate)
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- The piperidine is first functionalized with an azide group.
- The azide-functionalized piperidine is then reacted with an alkyne in the presence of the copper(I) catalyst and reducing agent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of materials such as dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-1,2,3-Triazol-1-yl)ethane
- 1-(1H-1,2,3-Triazol-1-yl)butane
- 1-(1H-1,2,3-Triazol-1-yl)benzene
Uniqueness
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-(5-ethyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-8-7-11-12-13(8)9-4-3-5-10-6-9/h7,9-10H,2-6H2,1H3 |
Clave InChI |
UJDZXBXXRZGBEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=NN1C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)


